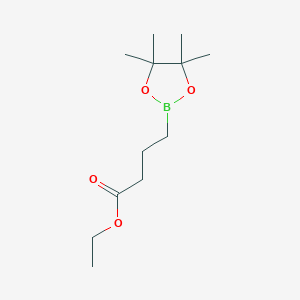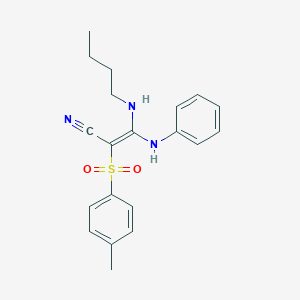
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, 98%, ee 99%
Descripción general
Descripción
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, 98%, ee 99% (hereafter referred to as MCCA) is an organic compound with a variety of uses in chemical synthesis, scientific research, and lab experiments. MCCA is a versatile compound that can be used as a building block in a variety of reactions and processes. It is a chiral compound, meaning it has two isomers, and has a high degree of optical purity, with an ee (enantiomeric excess) of 99%. This makes it an ideal choice for use in asymmetric synthesis, where a high degree of optical purity is required.
Aplicaciones Científicas De Investigación
MCCA has a variety of uses in scientific research. It has been used as a chiral building block for the synthesis of chiral compounds, such as amino acids and peptides, which are important for studying the structure and function of proteins. It has also been used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. In addition, MCCA has been used in the synthesis of chiral drugs, including anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of MCCA in the synthesis of chiral compounds is based on the formation of a chiral center. In the first step of the synthesis, the cyclohexenyl Grignard reagent reacts with carbon dioxide to form a cyclohexenyl carboxylic acid. This acid then reacts with a base, such as sodium hydroxide, to form a cyclohexenyl carboxylate. The carboxylate is then reacted with methanol to form MCCA. The chiral center is formed when the methanol reacts with the carboxylate, forming a chiral carbon atom.
Biochemical and Physiological Effects
MCCA does not have any direct biochemical or physiological effects. It is used as a building block in the synthesis of chiral compounds, which may have biochemical or physiological effects, depending on the compound being synthesized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCCA has several advantages and limitations for use in lab experiments. One advantage is its high degree of optical purity, with an ee of 99%. This makes it an ideal choice for use in asymmetric synthesis, where a high degree of optical purity is required. Additionally, MCCA is a versatile compound that can be used as a building block in a variety of reactions and processes. One limitation is that MCCA is not a naturally occurring compound, so it must be synthesized in the lab.
Direcciones Futuras
MCCA has a variety of potential future applications. It could be used in the synthesis of chiral compounds for use in drug development, as well as in the synthesis of materials for use in a variety of industries, such as electronics and biotechnology. Additionally, MCCA could be used in the synthesis of chiral auxiliaries for use in asymmetric synthesis. Finally, MCCA could be used in the synthesis of chiral catalysts for use in a variety of chemical reactions.
Métodos De Síntesis
MCCA is synthesized from cyclohexene via a series of chemical reactions. The first step is the formation of a cyclohexenyl Grignard reagent via the reaction of cyclohexene and magnesium metal in an ether solution. The Grignard reagent is then reacted with carbon dioxide to form a cyclohexenyl carboxylic acid. This acid is then reacted with a base, such as sodium hydroxide, to form a cyclohexenyl carboxylate. Finally, the carboxylate is reacted with methanol to form MCCA.
Propiedades
IUPAC Name |
(1S,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid | |
CAS RN |
88335-94-8 | |
| Record name | 1-Methyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)
![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)


